Pivalamide
Overview
Description
Pivalamide, also known as this compound, is an organic compound with the chemical formula (CH₃)₃CCONH₂. It is a crystalline powder that is white to very slightly yellow in color. This compound is known for its low volatility and high polarity, making it a useful solvent in various chemical reactions .
Mechanism of Action
Target of Action
Pivalamide, also known as Trimethylacetamide, is a simple amide substituted with a tert-butyl group . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds, pH, temperature, and the specific biological environment can all impact the action of a compound .
Biochemical Analysis
Biochemical Properties
It has been used as a protecting group in the synthesis of DNA
Cellular Effects
It has been used in the synthesis of DNA, suggesting that it may interact with cellular processes related to DNA synthesis and replication
Molecular Mechanism
It is known to be involved in the synthesis of DNA, possibly through interactions with biomolecules and changes in gene expression
Metabolic Pathways
It is known that Pivalamide can serve as a starter unit in the biosynthesis of fatty acids
Preparation Methods
Pivalamide can be synthesized through several methods. One common synthetic route involves the reaction of acetyl chloride with ammonia, followed by methylation using methyl iodide. Another method involves the reaction of pivaloyl chloride with ammonia or an amine under controlled conditions . Industrial production typically involves the use of pivaloyl chloride and ammonia, with the reaction carried out in a solvent such as toluene or dichloromethane .
Chemical Reactions Analysis
Pivalamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pivalic acid.
Reduction: Reduction reactions can convert it to trimethylamine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Pivalamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the preparation of biological samples and as a stabilizer for certain enzymes.
Medicine: It is used in the synthesis of pharmaceuticals and as an intermediate in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
Pivalamide can be compared with other similar compounds such as:
N,N-Dimethylacetamide: Similar in structure but with two methyl groups attached to the nitrogen atom.
Trimethylacetonitrile: Similar in structure but with a nitrile group instead of an amide group.
Isobutyramide: Similar in structure but with a different alkyl group attached to the amide group.
This compound is unique due to its high polarity and low volatility, making it particularly useful as a solvent in reactions where these properties are advantageous .
Properties
IUPAC Name |
2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-5(2,3)4(6)7/h1-3H3,(H2,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPFMBOWZXULIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061072 | |
Record name | Propanamide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
754-10-9 | |
Record name | 2,2-Dimethylpropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=754-10-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trimethylacetamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000754109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pivalamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17584 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propanamide, 2,2-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Propanamide, 2,2-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pivalamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.949 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIMETHYLACETAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FES86MR7ZI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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